molecular formula C35H49NO5 B608788 benzyl benzoate;2-butyl-2-ethylpropane-1,3-diol;N-butyl-N-phenylacetamide CAS No. 8064-45-7

benzyl benzoate;2-butyl-2-ethylpropane-1,3-diol;N-butyl-N-phenylacetamide

Cat. No. B608788
CAS RN: 8064-45-7
M. Wt: 563.779
InChI Key: YAPLJTTXTVEZJE-UHFFFAOYSA-N
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Description

M-1960 is a bioactive chemical.

Scientific Research Applications

Benzyl Benzoate Applications

  • Synthesis of Pharmaceutically Relevant Compounds : Benzyl benzoate has been utilized in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, leading to 2-benzylated products used in pharmaceuticals. This process involves mild conditions and inexpensive catalysts, highlighting its efficiency and cost-effectiveness in drug synthesis (Kischel et al., 2007).

  • Role in the Synthesis of Anti-Tumor Compounds : In another study, benzyl benzoate was part of a synthetic route for (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate, a compound with potential anti-tumor properties derived from the fungus Penicillium auratiogriseum (Seagren et al., 2009).

2-Butyl-2-Ethylpropane-1,3-Diol Applications

  • Importance in Antibiotic Synthesis : A study on the biosynthesis of β-lactam antibiotics revealed the use of compounds related to 2-butyl-2-ethylpropane-1,3-diol. These studies are essential for understanding and improving the production of vital antibiotics like penicillin (Aberhart et al., 1975).

  • In Enantioselective Synthesis : This compound also plays a role in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. Such synthetic pathways are critical for the production of specific and effective pharmaceuticals (Arvanitis et al., 1998).

N-Butyl-N-Phenylacetamide Applications

  • Conformational Studies in Chemistry : N-Butyl-N-Phenylacetamide has been studied for its unique conformational properties, which are important in understanding molecular interactions and reactions. Such studies contribute to the broader understanding of chemical synthesis and reaction dynamics (Petrović et al., 1986).

  • Applications in Solubility and Dissolution Properties : Research on 2-phenylacetamide, a related compound, examines its solubility behavior in various solvents. Understanding these properties is crucial for industrial applications, including separation and reaction processes (Li et al., 2019).

properties

CAS RN

8064-45-7

Product Name

benzyl benzoate;2-butyl-2-ethylpropane-1,3-diol;N-butyl-N-phenylacetamide

Molecular Formula

C35H49NO5

Molecular Weight

563.779

IUPAC Name

Benzoic acid, phenylmethyl ester, mixt. with 2-butyl-2-ethyl-1,3-propanediol and N-butyl-N-phenylacetamide

InChI

InChI=1S/C14H12O2.C12H17NO.C9H20O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;1-3-4-10-13(11(2)14)12-8-6-5-7-9-12;1-3-5-6-9(4-2,7-10)8-11/h1-10H,11H2;5-9H,3-4,10H2,1-2H3;10-11H,3-8H2,1-2H3

InChI Key

YAPLJTTXTVEZJE-UHFFFAOYSA-N

SMILES

O=C(OCC1=CC=CC=C1)C2=CC=CC=C2.OCC(CC)(CCCC)CO.CC(N(CCCC)C3=CC=CC=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M-1960

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl benzoate;2-butyl-2-ethylpropane-1,3-diol;N-butyl-N-phenylacetamide
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benzyl benzoate;2-butyl-2-ethylpropane-1,3-diol;N-butyl-N-phenylacetamide
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benzyl benzoate;2-butyl-2-ethylpropane-1,3-diol;N-butyl-N-phenylacetamide

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